2-Amino-6-bromo-5,7-difluorobenzothiazole
Overview
Description
2-Amino-6-bromo-5,7-difluorobenzothiazole is a chemical compound with the following properties:
- Empirical Formula : C<sub>7</sub>H<sub>3</sub>BrF<sub>2</sub>N<sub>2</sub>S
- Molecular Weight : 265.08 g/mol
- CAS Number : 942473-98-5
Synthesis Analysis
The synthetic methods for preparing this compound are documented in scientific literature. Researchers have explored various routes to synthesize it, including condensation reactions, cyclization processes, and functional group transformations. These methods often involve starting materials such as bromobenzothiazoles and fluorinated reagents. Further investigation into the most efficient and scalable synthetic route is warranted.
Molecular Structure Analysis
The molecular structure of 2-Amino-6-bromo-5,7-difluorobenzothiazole consists of a benzothiazole core with bromine and fluorine substituents. The bromine atom is positioned at the 6th position, while the two fluorine atoms are at the 5th and 7th positions. The amino group is attached to the nitrogen atom within the benzothiazole ring. The arrangement of these atoms influences the compound’s reactivity and biological activity.
Chemical Reactions Analysis
This compound can participate in various chemical reactions:
- Arylation : The bromine atom makes it amenable to cross-coupling reactions with aryl or heteroaryl halides.
- Nucleophilic Substitution : The amino group can undergo nucleophilic substitution reactions with electrophiles.
- Fluorination : The fluorine atoms may be further modified through fluorination reactions.
Physical And Chemical Properties Analysis
- Melting Point : Varies depending on the crystalline form.
- Solubility : Soluble in organic solvents (e.g., DMSO, DMF) but sparingly soluble in water.
- Color : Typically pale yellow to light brown.
Safety And Hazards
- Toxicity : Assessments indicate low acute toxicity, but prolonged exposure should be handled with care.
- Handling Precautions : Use appropriate protective equipment (gloves, goggles) when working with this compound.
- Environmental Impact : Dispose of waste properly to prevent environmental contamination.
Future Directions
Research avenues for 2-Amino-6-bromo-5,7-difluorobenzothiazole include:
- Biological Studies : Investigate its effects on specific cellular targets.
- Structure-Activity Relationship (SAR) : Explore modifications to enhance its potency.
- Pharmacokinetics : Assess its absorption, distribution, metabolism, and excretion.
properties
IUPAC Name |
6-bromo-5,7-difluoro-1,3-benzothiazol-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF2N2S/c8-4-2(9)1-3-6(5(4)10)13-7(11)12-3/h1H,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBPDGHHPFIGTAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=C(C(=C1F)Br)F)SC(=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF2N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60650181 | |
Record name | 6-Bromo-5,7-difluoro-1,3-benzothiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60650181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-6-bromo-5,7-difluorobenzothiazole | |
CAS RN |
942473-98-5 | |
Record name | 6-Bromo-5,7-difluoro-1,3-benzothiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60650181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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